2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a thieno[2,3-d]pyrimidin-4-yl group, a piperidin-4-yl group, a 1H-1,2,4-triazol-1-yl group, and a 2,3-dihydropyridazin-3-one group .
Synthesis Analysis
The synthesis of this compound could involve several steps, starting with the preparation of the thieno[2,3-d]pyrimidin-4-yl group. This could be achieved by heating thiophene-2-carboxamides in formic acid . The piperidin-4-yl group could then be attached through a series of reactions .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups and rings. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex due to its structure. The presence of several functional groups means that it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some potential properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline. By inhibiting PDE4, this compound increases the levels of cAMP within cells, leading to a variety of downstream effects.
Mode of Action
This compound interacts with its target, PDE4, by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition prevents the breakdown of cAMP, leading to increased intracellular levels of this messenger molecule. The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates a variety of target proteins, leading to changes in cell function.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-PKA pathway . By inhibiting PDE4 and thus increasing cAMP levels, this compound enhances the activation of PKA . PKA then phosphorylates a variety of proteins, leading to changes in cell function. These changes can include increased glucose output from the liver, increased lipolysis in adipose tissue, and changes in immune cell function.
Pharmacokinetics
They are typically metabolized by the liver and excreted in the urine .
Result of Action
The result of this compound’s action is an increase in the cellular responses mediated by cAMP. This can include increased glucose output from the liver, increased breakdown of fats in adipose tissue, and changes in immune cell function . These effects can have a variety of clinical implications, depending on the specific context in which the compound is used.
Action Environment
The action of this compound can be influenced by a variety of environmental factors. For example, the presence of other drugs that affect cAMP levels can potentiate or diminish the effects of this compound. Additionally, factors that affect the absorption, distribution, metabolism, or excretion of the compound can also influence its efficacy and safety .
Properties
IUPAC Name |
2-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8OS/c27-16-2-1-15(26-12-19-10-22-26)23-25(16)9-13-3-6-24(7-4-13)17-14-5-8-28-18(14)21-11-20-17/h1-2,5,8,10-13H,3-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEGYCYUFFYFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=C5C=CSC5=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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